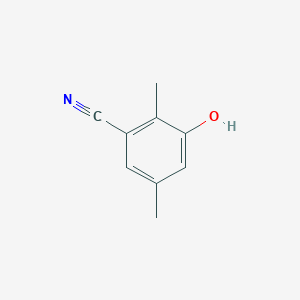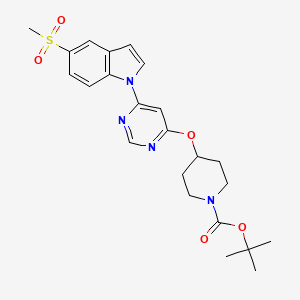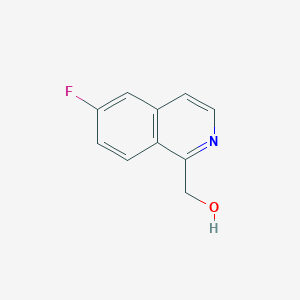![molecular formula C15H29N3O3 B13922689 Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a piperazin-1-ylmethyl group attached to a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with piperazine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to monitor the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazin-1-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a piperazin-1-ylmethyl group.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazol group instead of a piperazin-1-ylmethyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Features an ethoxy-oxoethyl group instead of a piperazin-1-ylmethyl group.
Uniqueness
Tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate is unique due to the presence of the piperazin-1-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C15H29N3O3 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-14(2,3)21-13(19)18-8-4-15(20,5-9-18)12-17-10-6-16-7-11-17/h16,20H,4-12H2,1-3H3 |
Clé InChI |
KNXZDTVINURCBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CN2CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


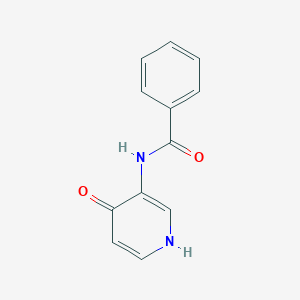

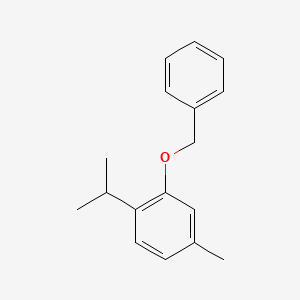
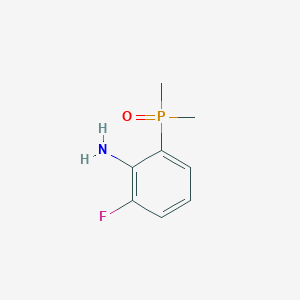
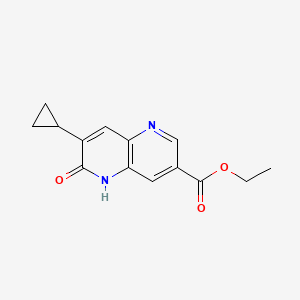
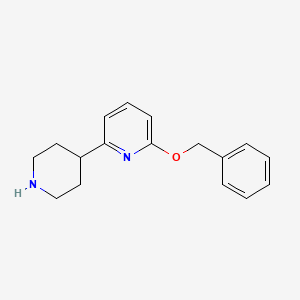
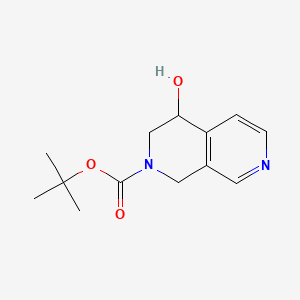


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
